molecular formula C23H26N4OS2 B11595429 4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11595429
M. Wt: 438.6 g/mol
InChI Key: VSMJDGIWHANTFH-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur or nitrogen. This particular compound features a unique fusion of benzothiophene, triazole, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Ring: Starting with a suitable thiophene derivative, the benzothiophene ring can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving a suitable amine and a carbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole or pyrimidine rings, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic or basic) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or partially reduced heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused heterocyclic systems and their interactions with various reagents.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its complex structure. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could interact with a variety of biological targets, possibly leading to the development of new medications.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The compound’s multiple rings and functional groups allow it to fit into various binding sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: A closely related compound with slight variations in the substituents.

    Benzothiophene derivatives: Compounds with similar benzothiophene rings but different attached groups.

    Triazolopyrimidine derivatives: Compounds featuring the triazolopyrimidine core but with different substituents.

Uniqueness

The uniqueness of 4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N4OS2

Molecular Weight

438.6 g/mol

IUPAC Name

7-(3-methylphenyl)-3-pentylsulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C23H26N4OS2/c1-3-4-7-13-29-23-25-24-22-26(16-10-8-9-15(2)14-16)20(28)19-17-11-5-6-12-18(17)30-21(19)27(22)23/h8-10,14H,3-7,11-13H2,1-2H3

InChI Key

VSMJDGIWHANTFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC(=C5)C

Origin of Product

United States

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